molecular formula C16H8Cl3F B14785074 1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene

1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene

Cat. No.: B14785074
M. Wt: 325.6 g/mol
InChI Key: UFTXUXZJVVCGTF-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluorine atom and three chlorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using a fluorinating agent such as potassium fluoride.

    Coupling Reaction: The final step involves coupling the halogenated phenyl ring with a naphthalene derivative under specific conditions, such as the presence of a palladium catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene can be compared with other halogenated naphthalene derivatives, such as:

    1-Fluoronaphthalene: Lacks the chlorinated phenyl ring, resulting in different chemical and biological properties.

    1-Chloronaphthalene: Contains only chlorine atoms, which may affect its reactivity and applications.

    2,3,5-Trichlorophenyl derivatives: Similar in structure but may have different substitution patterns, leading to variations in their chemical behavior and uses.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-4-(2,3,5-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-9-7-13(16(19)14(18)8-9)11-5-6-15(20)12-4-2-1-3-10(11)12/h1-8H

InChI Key

UFTXUXZJVVCGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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